3-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

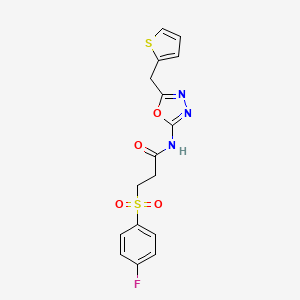

3-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a propanamide chain modified with a 4-fluorophenylsulfonyl moiety.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4S2/c17-11-3-5-13(6-4-11)26(22,23)9-7-14(21)18-16-20-19-15(24-16)10-12-2-1-8-25-12/h1-6,8H,7,9-10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUSGFBVGUGVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a fluorobenzenesulfonyl group and an oxadiazole moiety, suggests it may interact with various biological targets, making it a subject of interest for drug discovery and development.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 353.35 g/mol. The structural components include:

- Fluorobenzenesulfonyl group : Enhances lipophilicity and potential interactions with biological receptors.

- Oxadiazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.

- Thiophene moiety : Contributes to the electronic properties and biological activity of the compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, certain oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- PANC-1 (pancreatic cancer)

In one study, oxadiazole derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .

The proposed mechanism of action for oxadiazole-containing compounds often involves:

- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.

- Cell cycle arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G0/G1 phase, preventing further division of cancerous cells .

- Molecular interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins, similar to known anticancer drugs like Tamoxifen .

Other Biological Activities

Beyond anticancer properties, compounds similar to this compound have been investigated for:

- Antimicrobial activity : Some derivatives exhibit activity against bacterial and fungal strains.

- Carbonic anhydrase inhibition : Certain oxadiazole sulfonamides have shown selective inhibition of carbonic anhydrases associated with cancer progression .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several oxadiazole derivatives against human leukemia cell lines. The results indicated that certain derivatives had lower IC50 values than doxorubicin, a standard chemotherapy agent, suggesting enhanced potency .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | CEM-13 | 0.5 |

| 5b | U-937 | 0.8 |

| Doxorubicin | MCF-7 | 1.5 |

Case Study 2: Apoptosis Induction

Flow cytometry analysis revealed that specific oxadiazole derivatives induced apoptosis in MCF-7 cells by increasing p53 expression levels and activating caspase pathways. This suggests a mechanism by which these compounds may exert their anticancer effects through programmed cell death .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituents on the oxadiazole ring, sulfonyl groups, and N-linked moieties. Key analogs include:

- N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 921911-27-5): Features a cyclohexyl group instead of thiophen-2-ylmethyl, altering lipophilicity and steric bulk .

- 3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 923436-00-4): Substitutes fluorine with chlorine and introduces a phenylthioethyl chain, impacting electronic and steric properties .

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31): Replaces oxadiazole with thiazole and incorporates a furan moiety, influencing binding affinity to targets like KPNB1 .

Substituent Effects on Physicochemical Properties

- Melting Points : Fluorine substituents generally enhance polarity and intermolecular interactions. For example, analogs with electron-withdrawing groups (e.g., 3-nitrophenyl in Compound 8h) exhibit higher melting points (158–159°C) compared to phenyl-substituted analogs (117–118°C) .

Enzyme Inhibition Potential

- Alkaline Phosphatase (ALP) : While direct data for the target compound are unavailable, structurally related oxadiazole derivatives (e.g., Compounds 8d–h) have been tested for ALP inhibition, with activity influenced by substituent electronic properties .

- KPNB1 Inhibition : Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) demonstrated potent KPNB1 inhibition and anticancer activity, suggesting that fluorinated aromatic systems may enhance target binding .

Toxicity and Hemolytic Activity

- Hemolytic Potential: N-Substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) showed variable hemolysis depending on N-aryl substituents, with electron-donating groups reducing toxicity .

Data Tables

Table 1. Physicochemical Properties of Key Analogs

Q & A

Q. Optimization Tips :

- Monitor reactions with TLC/HPLC to track intermediate formation .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or oxadiazole moieties .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .

Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?

Answer:

A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 476.08) .

- HPLC : Quantifies purity (>98% with C18 column, acetonitrile/water mobile phase) .

- X-ray Crystallography (if crystalline): Resolves 3D conformation, particularly for the oxadiazole-thiophene linkage .

Advanced: How do electronic effects of the 4-fluorophenylsulfonyl group influence reactivity and biological interactions?

Answer:

The electron-withdrawing fluorine atom enhances sulfonamide stability and directs electrophilic substitution. Computational studies (DFT) reveal:

- Electrostatic Potential Maps : The sulfonyl group’s electron-deficient nature promotes hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Reactivity : Fluorine’s inductive effect stabilizes intermediates during nucleophilic attacks, favoring regioselective modifications .

- Biological Activity : Fluorine increases lipophilicity, improving membrane permeability (logP ~2.8) in cellular assays .

Advanced: What strategies resolve contradictory data in biological activity assays?

Answer: Contradictions often arise from assay conditions or target specificity. Methodological adjustments include:

Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .

Targeted Mutagenesis : Modify suspected binding residues (e.g., in bacterial enoyl-ACP reductase) to confirm mechanism .

Solubility Optimization : Use co-solvents (DMSO/PEG) to address false negatives from aggregation .

Example : A study found conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Adjusting ATP concentrations (from 10 µM to 100 µM) normalized results, revealing competitive binding .

Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Answer: SAR studies compare analogs with systematic substituent variations. Key findings from related compounds include:

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Chlorophenylsulfonyl | Antimicrobial (MIC: 2 µg/mL) | |

| Trifluoromethyl-oxadiazole | Anticancer (IC₅₀: 8 µM) | |

| Thiophen-2-ylmethyl (current) | Dual kinase/enzyme inhibition |

Q. Guidelines :

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions.

- Replace thiophene with furan to reduce metabolic degradation .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assesses complex stability over 100 ns; RMSD <2 Å indicates stable binding .

- Pharmacophore Modeling : Identifies critical features (e.g., sulfonyl hydrogen bond acceptors) for virtual screening .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes at >150°C (TGA data). Store at -20°C in amber vials .

- Photostability : Thiophene and oxadiazole groups are UV-sensitive; protect from light (degradation <5% over 30 days) .

- Hydrolytic Stability : Stable in pH 5–7 buffers; avoid alkaline conditions (hydrolysis at pH >8) .

Advanced: How does the compound’s logP and solubility impact in vivo studies?

Answer:

- logP (2.8) : Balances lipid membrane penetration and aqueous solubility (0.12 mg/mL in PBS) .

- Formulation Strategies : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability in rodent models .

- Metabolic Stability : Hepatic microsome assays show t₁/₂ = 45 min; recommend CYP3A4 inhibitors for prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.